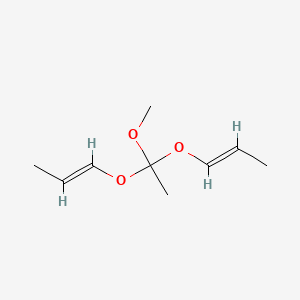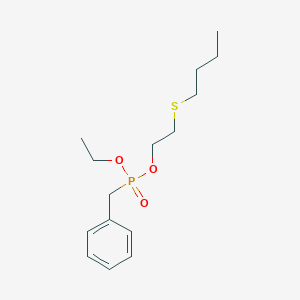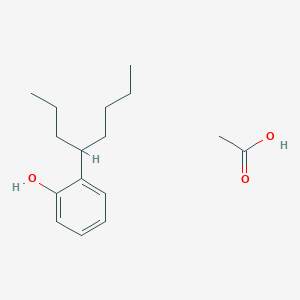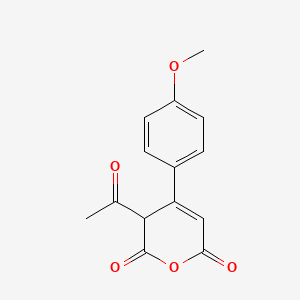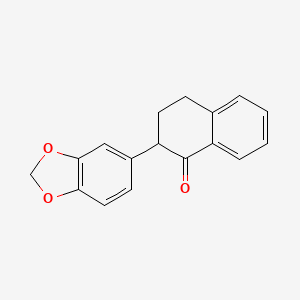![molecular formula C48H80N4O2 B14479122 N,N'-[(E)-Diazenediyldi(4,1-phenylene)]dioctadecanamide CAS No. 70806-50-7](/img/structure/B14479122.png)
N,N'-[(E)-Diazenediyldi(4,1-phenylene)]dioctadecanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-[(E)-Diazenediyldi(4,1-phenylene)]dioctadecanamide is a complex organic compound characterized by its unique diazene linkage between two phenylene groups, each substituted with an octadecanamide chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-[(E)-Diazenediyldi(4,1-phenylene)]dioctadecanamide typically involves the reaction of 4,4’-diaminoazobenzene with octadecanoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an amide bond between the amine groups of the diaminoazobenzene and the acyl chloride groups of the octadecanoyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions and product quality.
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-[(E)-Diazenediyldi(4,1-phenylene)]dioctadecanamide can undergo various chemical reactions, including:
Oxidation: The diazene linkage can be oxidized to form corresponding azo compounds.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The phenylene groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Formation of azo compounds.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted phenylene derivatives.
Wissenschaftliche Forschungsanwendungen
N,N’-[(E)-Diazenediyldi(4,1-phenylene)]dioctadecanamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a molecular probe in studying biological systems.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of N,N’-[(E)-Diazenediyldi(4,1-phenylene)]dioctadecanamide involves its interaction with specific molecular targets and pathways. The diazene linkage can undergo redox reactions, influencing cellular redox states and signaling pathways. Additionally, the compound’s ability to form hydrogen bonds and interact with hydrophobic regions of biomolecules can affect protein function and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **N,N’-[(E)-1,2-Diazenediyldi-4,1-phenylene]bis{4’-(2-methyl-2-propanyl)-N-[4’-(2-methyl-2-propanyl)-4-biphenylyl]-4-biphenylamine}
- **(E,E)-1,1’-[(E)-1,2-Diazenediyldi-4,1-phenylene]bis(phenyldiazene)
- **N,N’-(Methylenedi-4,1-phenylene)bis(stearamide)
Uniqueness
N,N’-[(E)-Diazenediyldi(4,1-phenylene)]dioctadecanamide is unique due to its specific diazene linkage and long-chain octadecanamide substituents, which confer distinct physical and chemical properties. These features make it particularly suitable for applications requiring specific interactions with biological membranes or hydrophobic environments.
Eigenschaften
CAS-Nummer |
70806-50-7 |
|---|---|
Molekularformel |
C48H80N4O2 |
Molekulargewicht |
745.2 g/mol |
IUPAC-Name |
N-[4-[[4-(octadecanoylamino)phenyl]diazenyl]phenyl]octadecanamide |
InChI |
InChI=1S/C48H80N4O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-47(53)49-43-35-39-45(40-36-43)51-52-46-41-37-44(38-42-46)50-48(54)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h35-42H,3-34H2,1-2H3,(H,49,53)(H,50,54) |
InChI-Schlüssel |
MWPMDGWHBQATQF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC1=CC=C(C=C1)N=NC2=CC=C(C=C2)NC(=O)CCCCCCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


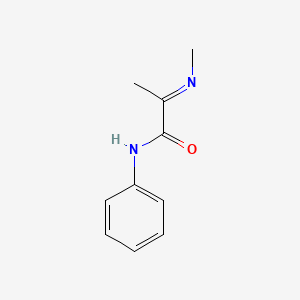

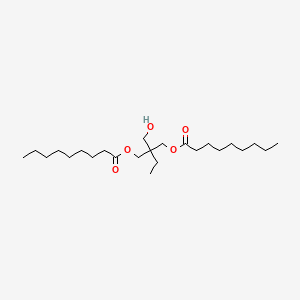
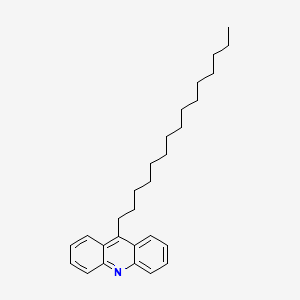

![2-(4-Nitrophenyl)benzo[H]chromen-4-one](/img/structure/B14479081.png)

